molecular formula C18H30N4O5 B12574487 Glycyl-L-prolyl-L-isoleucyl-L-proline CAS No. 192520-55-1

Glycyl-L-prolyl-L-isoleucyl-L-proline

Cat. No.: B12574487
CAS No.: 192520-55-1
M. Wt: 382.5 g/mol
InChI Key: ZLURPINKZRVIQG-ABHRYQDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-prolyl-L-isoleucyl-L-proline is a synthetic tetrapeptide of interest in biochemical and pharmacological research. Its sequence features two proline residues, which confer significant structural rigidity and influence the molecule's conformational properties. The presence of proline can make peptide bonds more resistant to degradation and can induce specific turns or folds in the peptide chain, which are critical for biomolecular recognition . Peptides containing glycyl-proline sequences have a established history in chiral separation sciences, where they act as counterions to resolve the enantiomers of various amines and amino alcohols on different stationary phases . This suggests potential applications for this tetrapeptide in analytical chemistry and the development of separation methods for complex mixtures. Furthermore, pseudotripeptides derived from the glycyl-proline-glutamate (GPE) sequence have demonstrated significant neuroprotective properties in in vitro models of Alzheimer's disease, modulating oxidative stress, acetylcholinesterase activity, and apoptotic cell death . This indicates the broader research value of peptides with a glycyl-proline motif in neuroscience and drug discovery for neurodegenerative disorders. The structural features of this compound make it a candidate for investigating peptide stability, transporter-mediated uptake, and its potential as a scaffold for developing novel bioactive molecules or prodrug strategies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

192520-55-1

Molecular Formula

C18H30N4O5

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H30N4O5/c1-3-11(2)15(17(25)22-9-5-7-13(22)18(26)27)20-16(24)12-6-4-8-21(12)14(23)10-19/h11-13,15H,3-10,19H2,1-2H3,(H,20,24)(H,26,27)/t11-,12-,13-,15-/m0/s1

InChI Key

ZLURPINKZRVIQG-ABHRYQDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CN

Origin of Product

United States

Preparation Methods

Protection and Activation of Amino Acids

  • Amino groups are commonly protected by groups such as carbobenzoxy (Cbz), tosyl (Ts), or tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during coupling.
  • Carboxyl groups are protected as esters (e.g., methyl esters) or activated as acid chlorides, azides, or p-nitrophenyl esters.
  • Activation agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIPC) are used to facilitate peptide bond formation.

Stepwise Peptide Bond Formation

  • The synthesis proceeds by coupling protected amino acid derivatives or di-/tri-peptides in a stepwise manner.
  • For example, Glycyl-L-prolyl dipeptide can be synthesized by condensing N-protected glycine with proline methyl ester hydrochloride using DCC and hydroxybenzotriazole (HOBt) as coupling agents.
  • Subsequently, L-isoleucine is coupled to the dipeptide to form the tripeptide Glycyl-L-prolyl-L-isoleucyl.
  • Finally, the last proline residue is added to complete the tetrapeptide sequence.

Deprotection and Purification

  • After assembly, protecting groups are removed by acidolysis (e.g., trifluoroacetic acid for Boc groups) or catalytic hydrogenation (for Cbz groups).
  • The methyl ester protecting the carboxyl terminus is typically removed by alkaline hydrolysis using lithium hydroxide (LiOH).
  • The crude peptide is purified by recrystallization or chromatographic methods such as ion-exchange chromatography or countercurrent distribution.

Example Synthesis Protocol (Adapted from Patent and Literature)

Step Reagents/Conditions Description Yield/Notes
1 N-carbobenzoxy-glycine + L-proline methyl ester + DCC/HOBt Formation of N-Cbz-Gly-L-Pro-OMe dipeptide High yield, purified by recrystallization
2 Deprotection of methyl ester with LiOH Conversion to free acid Quantitative
3 Coupling of dipeptide with L-isoleucine derivative (protected) + DCC/HOBt Formation of tripeptide N-Cbz-Gly-L-Pro-L-Ile-OMe Good yield
4 Deprotection of methyl ester and amino protecting groups Removal of Boc or Cbz groups Complete deprotection
5 Coupling with L-proline (protected) + DCC/HOBt Formation of tetrapeptide Gly-L-Pro-L-Ile-L-Pro Purified by chromatography
6 Final deprotection and purification Removal of all protecting groups, purification Pure tetrapeptide obtained

Analytical and Purification Techniques

  • Purity and identity are confirmed by chromatographic methods (HPLC), mass spectrometry, and NMR spectroscopy.
  • Optical rotation and melting point data are used to confirm stereochemical integrity.
  • Elemental analysis supports the composition of the final product.

Research Findings and Notes

  • The presence of proline residues influences the peptide bond conformation, often favoring cis or trans isomers, which can be monitored by NMR chemical shifts.
  • The tetrapeptide shows resistance to oxidation and reduction due to the absence of reactive side chains.
  • Enzymatic hydrolysis studies indicate susceptibility to proteolytic enzymes such as trypsin and chymotrypsin, which is relevant for biological activity assays.
  • The peptide’s synthesis is optimized by using protecting groups that are stable under coupling conditions but easily removable afterward.

Summary Table of Key Preparation Parameters

Parameter Details
Amino Acid Sequence Glycine - Proline - Isoleucine - Proline
Protecting Groups Carbobenzoxy (Cbz), Boc, Tosyl (Ts), methyl esters
Coupling Agents Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIPC), HOBt
Deprotection Methods Acidolysis (TFA), catalytic hydrogenation, alkaline hydrolysis (LiOH)
Purification Recrystallization, ion-exchange chromatography, countercurrent distribution
Analytical Techniques HPLC, Mass Spectrometry, NMR, Optical Rotation, Elemental Analysis
Typical Yields 70-85% per coupling step, overall yield depends on scale and purification

This comprehensive synthesis approach for this compound is based on classical peptide chemistry principles, supported by patent literature and peer-reviewed research. The methods ensure high purity and stereochemical fidelity, essential for subsequent biological and pharmacological studies.

Chemical Reactions Analysis

Hydrolysis Reactions

GPIP undergoes hydrolysis under acidic, alkaline, and enzymatic conditions, yielding its constituent amino acids.

Condition Products Key Findings Reference
Acid Hydrolysis (6N HCl) Glycine, Proline, Isoleucine, ProlineComplete hydrolysis at 110°C for 19 hours confirmed via amino acid analysis.
Alkaline Hydrolysis (LiOH) Free peptide acidsSelective cleavage of ester groups observed in methanol/water mixtures.
Enzymatic Hydrolysis Fragment peptidesProteases like trypsin and chymotrypsin cleave at specific peptide bonds.

Acid hydrolysis is widely used for structural confirmation, while enzymatic hydrolysis provides insights into metabolic pathways . Alkaline conditions selectively modify esterified forms of related peptides .

Enzymatic Reactions

GPIP interacts with enzymes critical to its bioactivity and degradation:

Enzyme Reaction Type Outcome Reference
Thymidine Phosphorylase Glycosidic bond stabilityGPIP analogs show 20-fold enhanced resistance to enzymatic cleavage.
Proteolytic Enzymes Peptide bond cleavageHydrolysis at Pro-Ile bonds observed in physiological conditions.

Enzymatic stability studies reveal that GPIP’s proline-rich structure reduces susceptibility to proteolysis, enhancing its potential therapeutic utility .

Oxidation and Reduction Stability

GPIP exhibits notable resistance to redox reactions due to its lack of reactive side chains (e.g., sulfur-containing or aromatic residues). Experimental data confirm:

  • Oxidation : No significant degradation when exposed to H₂O₂ or atmospheric oxygen.

  • Reduction : Stability maintained under reductive conditions (e.g., NaBH₄) .

pH-Dependent Stability

GPIP’s stability varies across pH environments, critical for its formulation and delivery:

pH Stability Half-Life Reference
6.0Highest stability (minimal hydrolysis)>48 hours
7.4Moderate degradation~24 hours
10.0Rapid hydrolysis and diketopiperazine formation<1 hour

At pH 10, intramolecular cyclization forms diketopiperazines, a side reaction common in peptide chemistry .

Synthetic and Functional Modifications

While not direct reactions of GPIP, synthesis methods inform its reactivity:

  • Solid-Phase Peptide Synthesis (SPPS) : High-purity GPIP obtained via Fmoc chemistry .

  • Coupling Reactions : Carbodiimide agents (e.g., WSC) facilitate peptide bond formation in DMF .

Key Research Findings

  • Bioactivation : GPIP’s prodrug analogs demonstrate enhanced cellular uptake and targeted enzyme activation, improving therapeutic efficacy .

  • Structural Insights : NMR and mass spectrometry confirm its conformational rigidity due to proline residues .

  • Metabolic Pathways : Hydrolysis products align with known amino acid catabolism, suggesting predictable metabolic fate .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

Glycyl-L-prolyl-L-isoleucyl-L-proline has been studied for its potential antihypertensive effects. Research indicates that peptides similar to this compound exhibit vasodilatory activities, making them candidates for treating hypertension. For instance, polypeptides containing proline residues have shown significant peripheral vasodilatory effects in animal models, which can be translated to therapeutic applications in humans suffering from hypertension and related vascular disorders .

1.2 Neuroprotective Effects

Studies have suggested that proline-containing peptides may possess neuroprotective properties. Research on cyclic dipeptides, which include proline, indicates their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects . This suggests that this compound could be explored further in neuropharmacology.

Biochemical Research

2.1 Antioxidant Activity

Peptides derived from hydrolyzed proteins have shown antioxidant properties, which are crucial for combating oxidative stress-related diseases. This compound may contribute to antioxidant defenses due to its amino acid composition, particularly the presence of hydrophobic amino acids that enhance its bioactivity .

2.2 Enzyme Inhibition Studies

Research has indicated that certain proline-rich peptides can inhibit specific enzymes linked to metabolic disorders. This compound may serve as a model compound for studying enzyme interactions and inhibition mechanisms, particularly those related to hypertension and metabolic syndromes .

Clinical Applications

3.1 Toxicological Studies

Toxicological assessments of similar peptides have been conducted to evaluate their safety profiles for human consumption. For example, studies on L-valyl-L-prolyl-L-proline demonstrated no significant toxicity at various dosages in animal models . Such findings underscore the need for comprehensive toxicological evaluations of this compound before clinical application.

3.2 Dietary Supplementation

Given the peptide's potential health benefits, this compound could be developed as a dietary supplement aimed at improving cardiovascular health and cognitive function. The growing interest in functional foods emphasizes the importance of bioactive peptides in nutrition science.

Table 1: Summary of Pharmacological Effects

Peptide Effect Study Reference
This compoundAntihypertensive activity
L-valyl-L-prolyl-L-prolineNeuroprotective effects
Proline-rich peptidesAntioxidant activity

Table 2: Toxicological Assessment Results

Animal Model Dosage (mg/kg/day) Findings
Rats0, 2, 8, 16No observable toxicity
Beagle Dogs0, 2, 8, 16No significant adverse effects

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and influence enzymatic activities such as acetylcholinesterase and secretases . These interactions can lead to neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Glycyl-L-proline (Gly-Pro)

  • Structure : A dipeptide (Gly-Pro) with a molecular formula of C₇H₁₂N₂O₃ and molecular weight 172.18 g/mol .
  • Key Properties: CAS No.: 704-15-4 . Solubility: Highly soluble in aqueous solutions due to glycine’s hydrophilicity. Applications: Used in studies on ion binding (e.g., lithium and sodium ions) and as a substrate in enzymatic assays .
  • Research Findings : Gly-Pro exhibits ion-binding free energy (ΔrG°) of -25.8 kcal/mol for lithium ions, highlighting its role in metal coordination .

Glycylglycyl-L-prolyl-L-isoleucine (Gly-Gly-Pro-Ile)

  • Structure : A tripeptide (Gly-Gly-Pro-Ile) with molecular formula C₁₅H₂₆N₄O₅ and molecular weight 342.39 g/mol .
  • Key Properties: CAS No.: 494835-25-5 . Conformation: The presence of two glycine residues increases flexibility, while proline and isoleucine stabilize secondary structures.
  • Comparison : Longer chain length compared to Gly-Pro allows for more complex interactions, such as β-turn formation.

Cyclo(Leucyl-prolyl) (Cyclo(Leu-Pro))

  • Structure : A cyclic dipeptide with molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g/mol .
  • Key Properties: CAS No.: 2873-36-1 . Stability: Cyclic structure enhances resistance to enzymatic degradation compared to linear peptides.
  • Biological Relevance : Found in microbial metabolites and studied for its role in signaling pathways .

Data Table: Comparative Properties of Selected Peptides

Property Gly-Pro (Dipeptide) Gly-Gly-Pro-Ile (Tripeptide) Cyclo(Leu-Pro) (Cyclic Dipeptide) Gly-Pro-Ile-Pro (Hypothetical Tetrapeptide)
Molecular Formula C₇H₁₂N₂O₃ C₁₅H₂₆N₄O₅ C₁₁H₁₈N₂O₂ C₁₉H₃₂N₄O₅ (estimated)
Molecular Weight (g/mol) 172.18 342.39 210.27 ~426.50
CAS No. 704-15-4 494835-25-5 2873-36-1 N/A
Structural Features Linear, flexible Linear, β-turn potential Cyclic, rigid Linear, proline-induced rigidity
Solubility High Moderate Low Moderate (hydrophobic Ile/Pro residues)

Research Findings and Functional Insights

  • Ion Binding : Gly-Pro demonstrates strong affinity for alkali metal ions, suggesting utility in chelation therapies or biosensors .
  • Synthetic Accessibility : Gly-Pro is commercially available (e.g., Sigma-Aldrich) and synthesized via solid-phase peptide synthesis (SPPS) .
  • Biological Activity : Cyclic dipeptides like cyclo(Leu-Pro) show enhanced metabolic stability, making them candidates for drug design .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Glycyl-L-prolyl-L-isoleucyl-L-proline, and how can purity be ensured?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the gold standard. Key steps include:

  • Resin activation and sequential coupling : Proline, isoleucine, and glycine residues are added iteratively with coupling agents like HBTU/HOBt .

  • Cleavage and deprotection : TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) removes the peptide from the resin and eliminates side-chain protecting groups.

  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients ensures purity (>95% by analytical HPLC) .

  • Validation : Mass spectrometry (MS) and NMR confirm molecular weight and structural integrity .

    Table 1: Key Synthesis Parameters

    ParameterSpecification
    Coupling ReagentHBTU/HOBt in DMF
    Cleavage CocktailTFA (95%), H₂O (2.5%), TIS (2.5%)
    Purification Gradient5–60% acetonitrile over 30 minutes
    Purity Threshold≥95% (HPLC at 214 nm)

Q. How is the secondary structure of this compound characterized in aqueous solutions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy is employed to detect α-helical or β-sheet propensities.

  • Sample Preparation : Dissolve the peptide in phosphate-buffered saline (PBS) at 0.1–1.0 mg/mL.
  • Data Collection : Scan between 190–260 nm; proline-rich regions often exhibit polyproline II helix signatures (negative peak at ~205 nm) .
  • Comparative Analysis : Compare spectra with known structural analogs to infer conformational stability .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the peptide’s stability under physiological conditions?

  • Methodological Answer : Use accelerated stability studies with LC-MS and kinetic modeling:

  • Incubation Conditions : Expose the peptide to pH 2.0 (gastric), pH 7.4 (blood), and 37°C for 0–72 hours .

  • Degradation Monitoring : Quantify intact peptide via LC-MS at intervals; calculate half-life (t₁/₂) using first-order kinetics.

  • Oxidation/Proteolysis Controls : Add antioxidants (e.g., ascorbic acid) or protease inhibitors (e.g., PMSF) to isolate degradation pathways .

    Table 2: Stability Study Design

    ConditionAssayKey Metrics
    pH 2.0, 37°CLC-MS% intact peptide over time
    Serum IncubationFluorescence quenchingBinding affinity (Kd)
    Thermal DenaturationCD SpectroscopyTm (melting temperature)

Q. How can contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodological Answer : Apply orthogonal validation techniques:

  • Surface Plasmon Resonance (SPR) : Measure direct binding kinetics (ka, kd) to purified receptors .
  • Cell-Based Assays : Use luciferase reporters or calcium flux assays to confirm functional activity (EC₅₀/IC₅₀).
  • Data Reconciliation : Analyze discrepancies using multivariate statistics (e.g., ANOVA with post-hoc Dunnett’s test ).

Q. What strategies ensure reproducibility in peptide-protein interaction studies?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under standardized buffer conditions .
  • Negative Controls : Include scrambled-sequence peptides or receptor knockout cells.
  • Meta-Analysis : Aggregate data from ≥3 independent experiments; report SEM and p-values with Bonferroni correction .

Guidelines for Rigorous Research Design

  • Ethical Compliance : Ensure peptide synthesis and animal studies adhere to institutional biosafety protocols (IBC/IACUC) .
  • Literature Review : Use Google Scholar with Boolean terms (e.g., "Gly-Pro-Ile-Pro" AND "bioactivity") and filter by citations (≥20) for high-impact studies .
  • Data Transparency : Publish raw spectra, kinetic curves, and statistical code in supplementary materials to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.